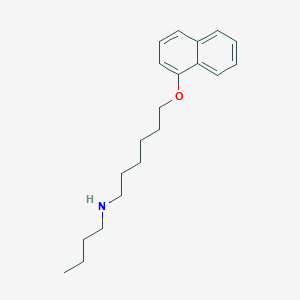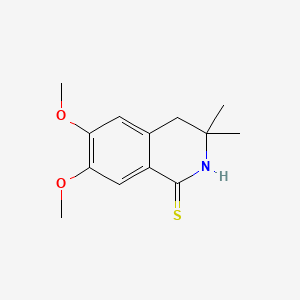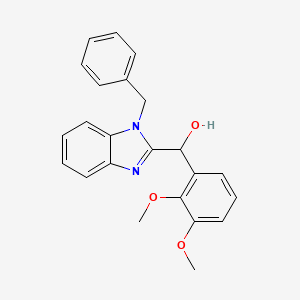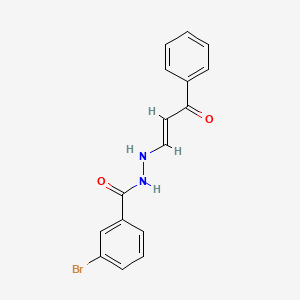![molecular formula C17H13ClN2O4 B5163936 3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5163936.png)
3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole, also known as BDDO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BDDO has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments and scientific research.
Mécanisme D'action
3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole works by inhibiting the activity of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to a wide range of diseases and disorders. By inhibiting the activity of ROS, 3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole can help to prevent cellular damage and protect against disease.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole has been found to have a wide range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to regulate gene expression and cellular signaling pathways. 3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole has also been found to have neuroprotective effects, making it a promising candidate for the development of new treatments for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole in laboratory experiments is its potent antioxidant and anti-inflammatory properties, which can help to prevent cellular damage and protect against disease. However, one limitation of using 3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole in laboratory experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole, including the development of new drugs for the treatment of various diseases, the investigation of its potential applications in neuroprotection, and the study of its effects on cellular signaling pathways and gene expression. Further research is needed to fully understand the potential applications of 3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole in various fields and to develop new treatments for diseases and disorders.
Méthodes De Synthèse
3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole can be synthesized through a multistep process involving the reaction of 2,3-dihydroxybenzoic acid with a series of reagents, including thionyl chloride, sodium azide, and 4-chloro-2-methylphenol. The resulting product is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to produce 3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole has been found to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-10-6-12(18)3-5-13(10)21-8-16-19-17(20-24-16)11-2-4-14-15(7-11)23-9-22-14/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFSEYPIDBKCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxydibenzo[b,d]furan-3-yl)isonicotinamide](/img/structure/B5163853.png)
![ethyl 4-[4-{2-[(4-iodophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5163856.png)

![N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5163870.png)
![2-[(1-benzyl-1H-indol-3-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163883.png)


![3-{[1,1-dimethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5163906.png)
![2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5163908.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5163916.png)
![1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5163920.png)
![N-(3-hydroxy-4-methoxyphenyl)-2-(3-{[(3-hydroxy-4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5163926.png)

